molecular formula C17H10N4O3 B14423675 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile CAS No. 84317-71-5

5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile

Cat. No.: B14423675
CAS No.: 84317-71-5
M. Wt: 318.29 g/mol
InChI Key: TVLSZLQVSHGVPH-UHFFFAOYSA-N
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Description

5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile: is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a nitro group, a naphthalene ring, and a benzonitrile moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives under acidic conditions. The reaction is often carried out in a solvent-free environment or using a suitable organic solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid, hydrogen gas, and halogens.

Scientific Research Applications

5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Similar compounds include:

    2-Amino-5-nitrobenzonitrile: Shares the nitro and benzonitrile groups but lacks the naphthalene ring.

    1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea:

Properties

CAS No.

84317-71-5

Molecular Formula

C17H10N4O3

Molecular Weight

318.29 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzonitrile

InChI

InChI=1S/C17H10N4O3/c18-10-12-9-13(21(23)24)6-7-15(12)19-20-17-14-4-2-1-3-11(14)5-8-16(17)22/h1-9,22H

InChI Key

TVLSZLQVSHGVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)O

Origin of Product

United States

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